molecular formula C13H20N6 B10906131 3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine

3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B10906131
M. Wt: 260.34 g/mol
InChI Key: KYMJIONEPWWIIS-UHFFFAOYSA-N
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Description

3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of triazoloazepines. This compound is characterized by its unique structure, which includes a triazolo ring fused with an azepine ring, and a pyrazolyl group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl group, often using halogenated reagents.

    Cyclization: The triazoloazepine core can undergo cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to various biological effects .

Properties

Molecular Formula

C13H20N6

Molecular Weight

260.34 g/mol

IUPAC Name

3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C13H20N6/c1-9-11(14)8-19(17-9)10(2)13-16-15-12-6-4-3-5-7-18(12)13/h8,10H,3-7,14H2,1-2H3

InChI Key

KYMJIONEPWWIIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C(C)C2=NN=C3N2CCCCC3

Origin of Product

United States

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